Mardepodect

Beschreibung

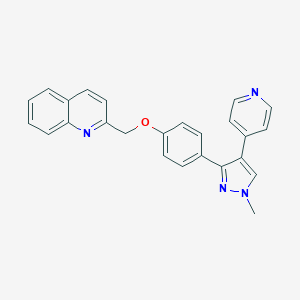

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEXWHKOMMASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025873 | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898562-94-2 | |

| Record name | 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898562-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mardepodect [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mardepodect | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08387 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mardepodect (PF-2545920)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, key second messengers in intracellular signal transduction. This mechanism leads to the potentiation of dopamine D1 receptor signaling and the inhibition of dopamine D2 receptor signaling in the striatal pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and relevant in vitro and in vivo data. Detailed experimental protocols and visualizations are provided to facilitate further research and understanding of this compound class. Although development for schizophrenia and Huntington's disease was discontinued, the study of this compound offers valuable insights into the role of PDE10A in neuronal function and as a therapeutic target.[1]

Core Mechanism of Action: PDE10A Inhibition

This compound is a potent, orally active, and selective inhibitor of phosphodiesterase 10A (PDE10A).[2][3] PDE10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[4] The enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation.[5][6]

By inhibiting PDE10A, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the striatal neurons. This elevation in cyclic nucleotides modulates the activity of downstream signaling pathways, primarily impacting the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[2][7]

The primary mechanism of action can be summarized in the following diagram:

Downstream Signaling Pathways

The inhibition of PDE10A by this compound initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) by elevated cAMP and cGMP levels, respectively. This leads to the phosphorylation of key substrate proteins, including the glutamate receptor 1 (GluR1) and the cAMP response element-binding protein (CREB).

The signaling cascade is depicted below:

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| IC50 for PDE10A | 0.37 nM | Potent inhibitor.[2][3][8][9] |

| Selectivity | >1000-fold | Highly selective over other PDE families.[2][3][8] |

Table 2: In Vivo Pharmacodynamic Effects in Rodents

| Parameter | Dose | Effect | Species |

| Striatal cGMP Elevation | 1 mg/kg (s.c.) | ~3-fold increase | CD-1 Mice |

| 3.2 mg/kg (s.c.) | ~5-fold increase (maximal) | CD-1 Mice | |

| GluR1 Phosphorylation | 0.3 mg/kg (i.p.) | 3-fold increase | CF-1 Mice[9] |

| 3 mg/kg (i.p.) | 5.4-fold increase | CF-1 Mice[9] | |

| 5 mg/kg (i.p.) | 4.1-fold increase | CF-1 Mice[9] | |

| CREB Phosphorylation | 0.3 mg/kg (i.p.) | 3-fold increase | CF-1 Mice[9] |

| 3 mg/kg (i.p.) | 4-fold increase | CF-1 Mice[9] | |

| 5 mg/kg (i.p.) | 2.6-fold increase | CF-1 Mice[9] | |

| Conditioned Avoidance Response (CAR) | ED50 = 1 mg/kg | Active in preclinical models of psychosis.[2][3] | Sprague-Dawley Rats |

Table 3: Pharmacokinetic Parameters

| Species | Dose | Route | Clearance (ml/min/Kg) | Volume of Distribution |

| Sprague-Dawley Rat | 0.1 mg/kg | IV | 36 | Moderate |

| Beagle Dog | 0.3 mg/kg | IV | 7.2 | Moderate |

| Cynomolgus Monkey | 0.03 mg/kg | IV | 13.9 | Moderate |

Experimental Protocols

In Vitro PDE10A Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines a common method for determining the IC50 of a compound against PDE10A.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant human PDE10A enzyme to the desired concentration in assay buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.

-

Prepare a solution of tritiated cAMP or cGMP ([³H]-cAMP/[³H]-cGMP) in assay buffer. The concentration is typically set at or below the Michaelis-Menten constant (Km) for the enzyme.

-

Prepare a slurry of scintillation proximity assay (SPA) beads.

-

-

Assay Procedure:

-

In a microplate, add the diluted this compound solutions.

-

Add the diluted PDE10A enzyme to each well.

-

Initiate the enzymatic reaction by adding the [³H]-cAMP or [³H]-cGMP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the SPA bead slurry. The beads will bind to the hydrolyzed product ([³H]-AMP or [³H]-GMP).

-

Allow the beads to settle.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot for Phospho-GluR1 and Phospho-CREB in Mouse Striatum

This protocol details the steps for measuring the phosphorylation of key downstream targets of this compound in vivo.

Methodology:

-

Animal Dosing and Tissue Collection:

-

Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

At a specified time point post-dosing, euthanize the animals and rapidly dissect the striatum.

-

Immediately freeze the tissue in liquid nitrogen to preserve phosphorylation states.

-

-

Protein Extraction:

-

Homogenize the frozen striatal tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-GluR1 or anti-phospho-CREB).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels (by stripping the membrane and re-probing with an antibody for the total protein) or a loading control (e.g., β-actin).

-

Conclusion

This compound is a well-characterized, potent, and selective PDE10A inhibitor that demonstrates clear engagement with its target and modulation of downstream signaling pathways in the striatum. While clinical development was halted due to a lack of efficacy in treating schizophrenia and Huntington's disease, the preclinical data for this compound provides a valuable framework for understanding the therapeutic potential and challenges associated with targeting the PDE10A enzyme.[1] The experimental protocols and data presented in this guide serve as a resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. unmc.edu [unmc.edu]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

In-Depth Technical Guide: The PDE10A Selectivity Profile of PF-2545920

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-2545920, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), has been a significant tool in elucidating the role of this enzyme in the central nervous system. PDE10A is highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1][2] By modulating the levels of these cyclic nucleotides, PDE10A plays a crucial role in regulating neuronal activity and signaling pathways implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the selectivity profile of PF-2545920, detailing its potency against PDE10A and its specificity relative to other phosphodiesterase enzymes.

Data Presentation: PF-2545920 Selectivity Profile

The selectivity of a pharmacological agent is paramount to its utility as a research tool and its potential as a therapeutic candidate. PF-2545920 exhibits exceptional potency for PDE10A with an IC50 value of 0.37 nM.[1][2][3] To quantify its selectivity, the compound has been profiled against a panel of other human phosphodiesterase enzymes. The following table summarizes the in vitro inhibitory activity of PF-2545920 against various PDE families.

| Target Enzyme | IC50 (nM) | Selectivity vs. PDE10A (fold) |

| PDE10A | 0.37 | - |

| PDE1A | >10,000 | >27,000 |

| PDE2A | 1,800 | 4,865 |

| PDE3A | >10,000 | >27,000 |

| PDE4B | >10,000 | >27,000 |

| PDE4D | 3,400 | 9,189 |

| PDE5A | 1,200 | 3,243 |

| PDE6 | >10,000 | >27,000 |

| PDE7B | >10,000 | >27,000 |

| PDE8A | >10,000 | >27,000 |

| PDE9A | >10,000 | >27,000 |

| PDE11A | 7,900 | 21,351 |

Data compiled from publicly available information and representative of typical findings for this compound.

As evidenced by the data, PF-2545920 demonstrates a remarkable selectivity for PDE10A, with IC50 values against other PDE families being several orders of magnitude higher. This high degree of selectivity, often cited as over 1000-fold for most other PDEs, underscores its value in specifically probing the function of PDE10A with minimal off-target effects on other phosphodiesterases.[2][4]

Experimental Protocols

The determination of the selectivity profile of PF-2545920 involves robust and validated in vitro enzyme inhibition assays. The following sections detail the typical methodologies employed.

Phosphodiesterase Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PDE.

Materials:

-

Purified recombinant human PDE enzymes (PDE1A, PDE2A, PDE3A, PDE4B, PDE4D, PDE5A, PDE6, PDE7B, PDE8A, PDE9A, PDE10A, PDE11A)

-

[³H]-cAMP and [³H]-cGMP as substrates

-

Snake venom nucleotidase (from Crotalus atrox)

-

Scintillation cocktail

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 µM ZnSO₄)

-

Test compound (PF-2545920) dissolved in DMSO

-

96-well microplates

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the respective [³H]-labeled cyclic nucleotide substrate (cAMP or cGMP, typically at a concentration below the Km for the specific enzyme), and the purified PDE enzyme.

-

Compound Incubation: PF-2545920 is serially diluted in DMSO and added to the reaction mixture in the microplate wells. A DMSO vehicle control is also included.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of the enzyme. The plate is then incubated at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

-

Termination: The reaction is terminated by the addition of a stop solution, often containing snake venom nucleotidase.

-

Conversion to Nucleoside: The snake venom nucleotidase is allowed to incubate with the reaction mixture to convert the radiolabeled 5'-AMP or 5'-GMP product into the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).

-

Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product. This is typically achieved using anion-exchange resin columns or beads.

-

Quantification: A scintillation cocktail is added to the eluted or separated nucleoside product, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of PF-2545920. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Mandatory Visualizations

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in modulating cAMP and cGMP signaling cascades within a medium spiny neuron of the striatum.

Caption: PDE10A signaling in medium spiny neurons.

Experimental Workflow for PDE Inhibition Assay

The following diagram outlines the key steps in determining the IC50 of an inhibitor against a phosphodiesterase enzyme.

Caption: Workflow for PDE enzyme inhibition assay.

References

The Enigma of MP-10: A Tale of Two Targets in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Inhibitors for Phosphodiesterase 10A (PDE10A) and Matrix Metalloproteinase-10 (MMP-10)

In the landscape of modern drug discovery, the designation "MP-10" presents a compelling case of scientific nomenclature ambiguity, referring to two distinct and significant therapeutic targets: the enzyme Phosphodiesterase 10A (PDE10A) , for which a potent inhibitor is named MP-10 (PF-02545920) , and the protein Matrix Metalloproteinase-10 (MMP-10) . This guide provides a comprehensive technical overview of the discovery, history, and development of inhibitors for both of these important molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: MP-10 (PF-02545920) - A Selective Inhibitor of Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems.[1] This localization has made PDE10A a significant target for the development of therapeutics for neurological and psychiatric disorders, particularly schizophrenia and Huntington's disease.

The inhibitor MP-10 (also known as PF-02545920) is a potent and selective inhibitor of PDE10A.[2][3] Its development marked a significant step forward in the exploration of PDE10A as a therapeutic target.

Quantitative Data: Potency and Selectivity of MP-10

The following table summarizes the key quantitative data for MP-10, highlighting its high affinity and selectivity for PDE10A.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| MP-10 (PF-02545920) | PDE10A | 0.37 | >1000-fold vs. other PDEs | [3] |

| PDE1 | >1000 | [3] | ||

| PDE2 | >1000 | [3] | ||

| PDE3 | >1000 | [3] | ||

| PDE4 | >1000 | [3] | ||

| PDE5 | >1000 | [3] | ||

| PDE6 | >1000 | [3] | ||

| PDE9 | >1000 | [3] |

Experimental Protocols: Key Assays in the Development of MP-10

The discovery and characterization of MP-10 involved a series of key in vitro and in vivo experiments.

1. PDE10A Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the potency of a compound in inhibiting PDE10A enzymatic activity.

-

Methodology:

-

Recombinant human PDE10A is incubated with the test compound (e.g., MP-10) at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate, radiolabeled cAMP or cGMP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is terminated, and the product (radiolabeled AMP or GMP) is separated from the unreacted substrate using methods like anion exchange chromatography.

-

The amount of product formed is quantified using a scintillation counter.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Conditioned Avoidance Response (CAR) Assay (In Vivo)

-

Objective: To assess the antipsychotic potential of a compound in a rodent model.

-

Methodology:

-

Rats are trained in a shuttle box to avoid a mild foot shock, which is preceded by a conditioned stimulus (e.g., a light or tone).

-

Once the animals are trained to consistently avoid the shock by moving to the other side of the shuttle box upon presentation of the conditioned stimulus, they are treated with the test compound (e.g., MP-10) or a vehicle control.

-

The ability of the compound to suppress the conditioned avoidance response without impairing the escape response (moving after the shock is delivered) is measured.

-

A dose-dependent decrease in avoidance responding is indicative of potential antipsychotic activity. MP-10 has been shown to be active in the CAR assay with an ED50 of 1 mg/kg in rats.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PDE10A signaling pathway and a typical workflow for the discovery of PDE10A inhibitors.

Caption: PDE10A signaling pathway and the inhibitory action of MP-10.

Caption: A typical workflow for the discovery of PDE10A inhibitors.

Part 2: Inhibitors of Matrix Metalloproteinase-10 (MMP-10)

Matrix Metalloproteinase-10 (MMP-10), also known as stromelysin-2, is a member of the MMP family of zinc-dependent endopeptidases.[4] MMPs are crucial for the remodeling of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including wound healing, inflammation, and cancer progression.[4][5]

The development of MMP inhibitors has a long and complex history. Early efforts focused on broad-spectrum inhibitors, which unfortunately failed in clinical trials due to a lack of efficacy and significant side effects.[6] This has led to a renewed focus on developing more selective inhibitors for specific MMPs, including MMP-10.

Quantitative Data: A Selection of MMP-10 Inhibitors

The following table provides data for some known inhibitors of MMP-10. Note that many of these are broad-spectrum and not selective for MMP-10.

| Compound | Target(s) | IC50 (nM) for MMP-10 | Notes | Reference |

| Marimastat | Broad-spectrum MMP inhibitor | - | [4] | |

| Ilomastat | Broad-spectrum MMP inhibitor | - | [4] | |

| Prinomastat | Selective MMP inhibitor | - | [4] | |

| UK-356618 | Selective MMP inhibitor | - | [4] | |

| Actinonin | Potent MMP-10 inhibitor | - | Binds to the active site | [4] |

| NNGH | Selective MMP-10 inhibitor | - | Competitive inhibition | [4] |

| Doxycycline | Broad-spectrum MMP inhibitor | - | Also an antibiotic | [4][7] |

| Minocycline | Broad-spectrum MMP inhibitor | - | Also an antibiotic | [4] |

Experimental Protocols: Key Assays for MMP-10 Inhibitor Discovery

1. Fluorogenic MMP-10 Activity Assay (In Vitro)

-

Objective: To measure the enzymatic activity of MMP-10 and the potency of inhibitors.

-

Methodology:

-

Recombinant human MMP-10 is pre-activated (e.g., with APMA).

-

The activated enzyme is incubated with the test inhibitor at various concentrations in an appropriate assay buffer.

-

A fluorogenic peptide substrate for MMP-10 is added to initiate the reaction.

-

Cleavage of the substrate by MMP-10 results in the separation of a fluorophore and a quencher, leading to an increase in fluorescence.

-

The rate of fluorescence increase is monitored over time using a fluorescence plate reader.

-

The IC50 value is determined by plotting the initial reaction rates against the inhibitor concentrations. A general protocol for MMP inhibition assays involves incubating the enzyme (0.3 to 2.3 nM) and inhibitor for 3 hours at 25°C.[8]

-

2. Zymography

-

Objective: To detect the activity of MMPs, including MMP-10, in biological samples.

-

Methodology:

-

Protein samples are separated by SDS-PAGE on a gel containing a substrate for MMPs (e.g., gelatin or casein).

-

After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the renatured MMPs to digest the substrate.

-

The gel is then stained (e.g., with Coomassie Brilliant Blue).

-

Areas of enzymatic activity will appear as clear bands against a stained background, indicating substrate degradation.

-

The presence and relative amount of active MMP-10 can be determined.

-

Signaling and Functional Roles of MMP-10

MMP-10 plays a role in various signaling pathways by cleaving a range of substrates beyond the ECM, including growth factors, cytokines, and cell surface receptors.

References

- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Mardepodect: A Deep Dive into the Structure-Activity Relationship of a Potent PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Mardepodect (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Pfizer, represents a significant advancement in the exploration of novel therapeutic agents for central nervous system disorders. Although its clinical development for schizophrenia and Huntington's disease was discontinued in Phase II trials, the extensive research into its structure-activity relationship (SAR) provides a valuable framework for the design of future PDE10A inhibitors.[1] This technical guide offers an in-depth analysis of this compound's SAR, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the scientific workflow behind its discovery.

Core Structure and Pharmacophore

This compound is a quinoline derivative characterized by a central pyrazole ring linking the quinoline and pyridine moieties. The core pharmacophore for high-affinity PDE10A binding was identified through structure-based drug design.[2] Key structural features contributing to its high potency and selectivity include the quinoline ring, the N-methylated pyrazole, and the pyridine ring. Modifications to these core elements have provided critical insights into the SAR of this chemical series.

Structure-Activity Relationship Data

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on PDE10A inhibitory activity.

| Compound | R1 | R2 | R3 | PDE10A IC50 (nM) |

| This compound (PF-2545920) | H | 4-pyridyl | CH3 | 0.37 |

| Analog 1 | F | 4-pyridyl | CH3 | 1.2 |

| Analog 2 | Cl | 4-pyridyl | CH3 | 0.8 |

| Analog 3 | H | 3-pyridyl | CH3 | 15 |

| Analog 4 | H | 2-pyridyl | CH3 | >1000 |

| Analog 5 | H | 4-pyridyl | H | 25 |

Table 1: SAR of the Quinoline Ring Substitutions.

| Compound | Core Scaffold | PDE10A IC50 (nM) |

| This compound (Quinoline) | Quinoline | 0.37 |

| Analog 6 (Isoquinoline) | Isoquinoline | 2.1 |

| Analog 7 (Quinoxaline) | Quinoxaline | 5.4 |

| Analog 8 (Naphthyridine) | Naphthyridine | 1.8 |

Table 2: Impact of the Quinoline Scaffold Replacement.

Experimental Protocols

The determination of the structure-activity relationship for this compound and its analogs relied on a series of key in vitro and in vivo experiments.

PDE10A Enzyme Inhibition Assay

A fluorescence polarization (FP)-based assay was utilized to determine the in vitro potency of the synthesized compounds against human PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescein-labeled cyclic adenosine monophosphate (FAM-cAMP) as the substrate

-

Binding agent that selectively binds to the product of the enzymatic reaction (5'-AMP)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and a surfactant)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

Protocol:

-

Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to the desired final concentrations.

-

The PDE10A enzyme is pre-incubated with the test compounds in a 96- or 384-well plate for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The binding agent is added to the wells, which binds to the 5'-AMP product, causing an increase in fluorescence polarization.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Target Engagement and Pharmacodynamic Studies

To assess the in vivo effects of PDE10A inhibition, studies were conducted in mice to measure the levels of cyclic guanosine monophosphate (cGMP) in the striatum, a brain region with high PDE10A expression.[2]

Animal Model:

-

Male CF-1 or CD-1 mice were used for these studies.

Protocol:

-

This compound or its analogs are formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween80, and water).

-

The compounds are administered to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

-

At a specified time point after dosing, the animals are euthanized, and the striatal tissue is rapidly dissected and frozen.

-

The striatal tissue is homogenized, and the concentration of cGMP is determined using a commercially available enzyme immunoassay (EIA) kit.

-

The data is analyzed to determine the dose-dependent effects of the compounds on striatal cGMP levels.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting PDE10A, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an accumulation of these second messengers, which in turn activates Protein Kinase A (PKA) and Protein Kinase G (PKG). The downstream effects include the phosphorylation of key proteins like the GluR1 subunit of the AMPA receptor and the transcription factor CREB, ultimately modulating neuronal activity.

This compound inhibits PDE10A, increasing cAMP levels and downstream signaling.

Experimental Workflow for SAR Studies

The process of discovering and optimizing this compound involved a systematic workflow. This began with the synthesis of a diverse library of compounds based on a lead scaffold. These compounds were then subjected to in vitro screening to determine their potency against PDE10A. Promising candidates were further evaluated for their selectivity against other PDE enzymes and for their pharmacokinetic properties. Finally, the most promising compounds were tested in in vivo models to assess their efficacy.

Iterative workflow for the discovery and optimization of this compound.

Conclusion

The development of this compound has significantly contributed to our understanding of the structure-activity relationships of quinoline-based PDE10A inhibitors. The comprehensive SAR data, coupled with detailed experimental protocols, provides a robust foundation for the rational design of next-generation PDE10A inhibitors with improved therapeutic profiles. The insights gained from the this compound program continue to be a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Structural findings of cinnolines as anti-schizophrenic PDE10A inhibitors through comparative chemometric modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phosphodiesterase 10A in the Pathophysiology of Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. While the precise etiology remains elusive, dysregulation of neurotransmitter systems, particularly dopamine and glutamate, is a central tenet of its pathophysiology. Emerging evidence has implicated the phosphodiesterase 10A (PDE10A) enzyme as a key modulator of the signaling pathways that are disrupted in schizophrenia. This technical guide provides a comprehensive overview of the role of PDE10A in the pathophysiology of schizophrenia, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance our understanding of schizophrenia and develop novel therapeutic interventions.

Introduction to Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of intracellular signaling cascades. A defining feature of PDE10A is its highly restricted expression pattern within the brain, with the highest concentrations found in the medium spiny neurons (MSNs) of the striatum (caudate nucleus and putamen). MSNs are the principal output neurons of the striatum and are integral components of the basal ganglia circuitry, which plays a crucial role in motor control, reward, and cognition.

The localization of PDE10A within MSNs is of particular significance to schizophrenia pathophysiology. The striatum is a key hub for the integration of cortical and limbic information, and its function is heavily modulated by dopamine. MSNs are broadly divided into two populations that form the "direct" and "indirect" pathways of the basal ganglia, expressing dopamine D1 and D2 receptors, respectively. By regulating cAMP and cGMP levels, PDE10A is strategically positioned to modulate the activity of both pathways, thereby influencing striatal output and, consequently, behaviors and cognitive processes that are disrupted in schizophrenia.

Quantitative Analysis of PDE10A in Schizophrenia

Alterations in PDE10A expression and availability in the brains of individuals with schizophrenia have been a subject of intense investigation, primarily through the use of positron emission tomography (PET). These studies have yielded valuable quantitative data, although the findings have not been entirely consistent across all studies.

Positron Emission Tomography (PET) Imaging Studies

PET imaging allows for the in vivo quantification of PDE10A in the human brain using specific radioligands. The primary outcome measure in these studies is the non-displaceable binding potential (BPND), which reflects the density of available PDE10A enzymes.

| Study (Radioligand) | Brain Region | Schizophrenia Patients (BPND Mean ± SD) | Healthy Controls (BPND Mean ± SD) | p-value | Reference |

|---|---|---|---|---|---|

| Marques et al. ([11C]IMA107) | Caudate | 2.58 ± 0.49 | 2.76 ± 0.44 | NS | |

| Putamen | 2.89 ± 0.52 | 3.06 ± 0.48 | NS | ||

| Nucleus Accumbens | 2.79 ± 0.51 | 2.96 ± 0.46 | NS | ||

| Bodén et al. ([11C]Lu AE92686) | Striatum | 2.19 ± 0.37 | 2.68 ± 0.38 | 0.003 | |

| Hida et al. ([18F]MNI-659) | Sensorimotor Striatum | 3.23 ± 0.65 | 2.92 ± 0.51 | >0.05 (trend) | [1] |

The conflicting results from these PET studies may be attributable to several factors, including differences in the radioligands used, patient populations (e.g., medication status, illness duration), and data analysis methods. Further research is warranted to clarify the status of PDE10A in schizophrenia.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PDE10A's role in schizophrenia.

In Vivo Imaging: [18F]MNI-659 Positron Emission Tomography (PET)

This protocol outlines the key steps for performing a human brain PET scan using the PDE10A-specific radioligand [18F]MNI-659.

-

Subject Preparation:

-

Subjects should fast for at least 4-6 hours prior to the scan.

-

Vital signs are monitored before and after the procedure.

-

An intravenous catheter is inserted for radiotracer injection.

-

-

Radiotracer Administration:

-

A target dose of approximately 5 mCi (185 MBq) of [18F]MNI-659 is administered as a slow intravenous bolus over 1-2 minutes.[2]

-

The injection is followed by a saline flush.

-

-

PET Data Acquisition:

-

Dynamic 3D PET scanning is initiated simultaneously with radiotracer injection and continues for 90-120 minutes.[1][2]

-

Data are acquired in list mode and subsequently binned into a series of time frames of increasing duration.

-

A transmission scan using a CT scanner is performed for attenuation correction.

-

-

Image Reconstruction and Analysis:

-

PET images are reconstructed using an iterative algorithm (e.g., OSEM) and corrected for attenuation, scatter, and random coincidences.

-

Structural magnetic resonance imaging (MRI) is performed for anatomical co-registration and region of interest (ROI) delineation.

-

ROIs are drawn on the co-registered MRI for key brain regions, including the caudate, putamen, nucleus accumbens, and cerebellum (as a reference region).

-

Time-activity curves are generated for each ROI.

-

The non-displaceable binding potential (BPND) is calculated using a simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.[1]

-

Preclinical Behavioral Assessment: Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral paradigm to assess the antipsychotic-like activity of compounds in rodents.

-

Apparatus:

-

A two-way shuttle box divided into two equal compartments by a partition with an opening.

-

The floor of the box is a grid capable of delivering a mild electric footshock.

-

A conditioned stimulus (CS), typically an auditory cue (e.g., a tone or white noise), is presented through a speaker.

-

An unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.

-

-

Procedure:

-

Acquisition Phase:

-

A rat is placed in one compartment of the shuttle box.

-

A trial begins with the presentation of the CS (e.g., a 10-second tone).[3]

-

If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated.

-

If the rat fails to move during the CS, the US (e.g., a 0.5 mA footshock) is delivered for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment.[3]

-

Multiple trials are conducted in a session, with an inter-trial interval.

-

Training continues until the animals reach a stable baseline of avoidance responding.

-

-

Testing Phase:

-

Animals are administered the test compound (e.g., a PDE10A inhibitor) or vehicle at a specified time before the test session.

-

The test session is conducted similarly to the acquisition phase.

-

The number of avoidance responses, escape failures, and inter-trial crosses are recorded.

-

A compound is considered to have antipsychotic-like activity if it significantly reduces conditioned avoidance responding without increasing escape failures.[4]

-

-

Gene Expression Analysis: In Situ Hybridization

In situ hybridization is a technique used to visualize the location of specific mRNA sequences within tissue sections, providing information about gene expression patterns.

-

Tissue Preparation:

-

Animals are euthanized, and the brain is rapidly dissected and frozen or fixed.

-

For frozen sections, the brain is embedded in an optimal cutting temperature (OCT) compound and sectioned on a cryostat.

-

For paraffin-embedded sections, the brain is fixed in 4% paraformaldehyde, dehydrated through a series of ethanol washes, cleared in xylene, and embedded in paraffin. Sections are then cut using a microtome.[5][6]

-

-

Probe Preparation:

-

A cDNA clone corresponding to the PDE10A mRNA of interest is used as a template.

-

A labeled antisense RNA probe is synthesized by in vitro transcription using a labeled nucleotide (e.g., digoxigenin-UTP or a radioactive isotope).[5]

-

A sense probe is also synthesized as a negative control.

-

-

Hybridization:

-

Tissue sections are pretreated to permeabilize the tissue and reduce non-specific binding. This may involve proteinase K digestion and acetylation.[5]

-

The labeled probe is diluted in a hybridization buffer and applied to the tissue sections.

-

Hybridization is carried out overnight at an optimized temperature (e.g., 65°C) in a humidified chamber.[5]

-

-

Washing and Detection:

-

Slides are washed under stringent conditions to remove any unbound or non-specifically bound probe.

-

For non-radioactive probes, the label is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

A colorimetric substrate is then added, which is converted by the enzyme into a colored precipitate at the site of probe hybridization.[7]

-

For radioactive probes, the slides are coated with a photographic emulsion and exposed for a period of time. The silver grains in the emulsion are developed to reveal the location of the radioactive probe.

-

-

Analysis:

-

The slides are examined under a microscope, and the distribution and intensity of the hybridization signal are analyzed.

-

PDE10A in Signaling Pathways Relevant to Schizophrenia

PDE10A plays a critical role in modulating intracellular signaling cascades that are central to the pathophysiology of schizophrenia, particularly those involving dopamine and glutamate.

Dopamine Signaling

In the striatum, dopamine exerts its effects through D1 and D2 receptors, which are coupled to Gs/olf and Gi/o proteins, respectively.

-

D1 Receptor Signaling (Direct Pathway): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1, leading to an enhanced phosphorylation state of other proteins and ultimately promoting neuronal excitability and gene expression associated with the direct pathway.

-

D2 Receptor Signaling (Indirect Pathway): Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity. This leads to a dephosphorylated state of DARPP-32 and a subsequent decrease in neuronal excitability in the indirect pathway.

PDE10A, by hydrolyzing cAMP, acts as a brake on both D1 and D2 receptor-mediated signaling. Inhibition of PDE10A would therefore be expected to increase cAMP levels, potentiating D1 receptor signaling and counteracting D2 receptor signaling.

Glutamate Signaling

Glutamatergic inputs from the cortex and thalamus are critical for striatal function. PDE10A is also involved in modulating the response to glutamate. For instance, PDE10A inhibition has been shown to increase the phosphorylation of the AMPA receptor subunit GluR1 at a PKA-sensitive site, suggesting a role in synaptic plasticity.[8]

PDE10A as a Therapeutic Target in Schizophrenia

The unique localization and function of PDE10A have made it an attractive target for the development of novel antipsychotic drugs. The therapeutic rationale is that by inhibiting PDE10A, it may be possible to restore the balance between the direct and indirect pathways in the striatum, which is thought to be disrupted in schizophrenia.

Preclinical Evidence

A number of selective PDE10A inhibitors have been developed and tested in preclinical models of schizophrenia. These compounds have demonstrated efficacy in assays predictive of antipsychotic activity.

| Compound | Animal Model | Behavioral Assay | Key Finding | Reference |

|---|---|---|---|---|

| Papaverine | Rat | Conditioned Avoidance Response | Inhibition of avoidance responding | |

| PF-02545920 (MP-10) | Rodent | Conditioned Avoidance Response | ED50 of 1 mg/kg | |

| Rodent | Apomorphine-induced climbing | Antagonism of climbing behavior | ||

| TAK-063 | Rodent | PCP-induced hyperlocomotion | Potent suppression of hyperlocomotion (MED of 0.3 mg/kg) | |

| Rodent | Cognitive tasks | Improvement in recognition memory and executive function |

Clinical Trials

Despite the promising preclinical data, the clinical development of PDE10A inhibitors for schizophrenia has been met with mixed results. Several compounds have failed to demonstrate efficacy in Phase II clinical trials.

| Compound | Sponsor | Phase | Outcome | Reference |

|---|---|---|---|---|

| PF-02545920 (Mardepodect) | Pfizer | II | Failed to meet primary endpoint (PANSS total score) in acute schizophrenia. | [8] |

| TAK-063 | Takeda | II | Did not show statistically significant improvement over placebo on the primary endpoint (PANSS total score). Some positive signals on secondary measures. |

The reasons for the discrepancy between preclinical and clinical findings are not fully understood but may relate to species differences, the complexity of schizophrenia pathophysiology, and the specific properties of the inhibitors tested.

Logical Workflow for Investigating PDE10A in Schizophrenia

The investigation of PDE10A's role in schizophrenia and the development of PDE10A-targeted therapies follow a logical progression from basic research to clinical application.

Conclusion and Future Directions

PDE10A remains a compelling target for the treatment of schizophrenia due to its strategic location in the striatum and its critical role in modulating dopamine and glutamate signaling. While the first generation of PDE10A inhibitors has not yet translated into clinical success, these early studies have provided invaluable insights into the complexities of targeting this enzyme.

Future research should focus on:

-

Refining our understanding of PDE10A biology: Further investigation into the differential roles of PDE10A splice variants and their regulation is needed.

-

Developing next-generation inhibitors: Compounds with different kinetic properties or allosteric modulators may offer improved therapeutic profiles.

-

Improving clinical trial design: Better patient stratification, potentially using biomarkers, and the exploration of PDE10A inhibitors as adjunctive therapies may increase the likelihood of success.

By building upon the knowledge gained from past and ongoing research, the field can continue to explore the therapeutic potential of modulating PDE10A for the benefit of individuals living with schizophrenia.

References

- 1. Positron Emission Tomography Assessments of Phosphodiesterase 10A in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. abyntek.com [abyntek.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Mardepodect: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease before its discontinuation in 2017.[1] Despite its clinical outcome, this compound remains a valuable research tool for elucidating the role of PDE10A in regulating cyclic nucleotide signaling, particularly within the intricate dopamine pathways of the basal ganglia. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in preclinical research, and a summary of its key quantitative data.

Mechanism of Action: Modulation of Striatal Signaling

This compound exerts its effects by inhibiting PDE10A, an enzyme responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] PDE10A is strategically located within the striatum, a key brain region for motor control, reward, and cognition, where it plays a crucial role in modulating the signaling cascades downstream of dopamine D1 and D2 receptors in medium spiny neurons (MSNs).[3][4][5][6]

By inhibiting PDE10A, this compound leads to an accumulation of cAMP and cGMP in MSNs.[2] This has differential effects on the two main striatal output pathways: the direct pathway (D1-expressing MSNs) and the indirect pathway (D2-expressing MSNs). The potentiation of cAMP and cGMP signaling in these neurons ultimately influences gene expression and neuronal excitability, offering a unique mechanism to probe the function of these circuits in health and disease.

Signaling Pathway of this compound in Medium Spiny Neurons

Caption: Signaling pathway of this compound in medium spiny neurons.

Quantitative Data

The following tables summarize key in vitro and in vivo quantitative data for this compound, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 0.37 nM | Rat | PDE10A enzyme assay | [7][8] |

| Selectivity | >1000-fold | Human | vs. other PDE families | [7][8] |

Table 2: In Vivo Pharmacokinetics

| Species | Dose | Route | Clearance | Volume of Distribution (Vd) | Reference |

| Rat (Sprague-Dawley) | 0.1 mg/kg | IV | 36 mL/min/kg | Moderate | [8] |

| Dog (Beagle) | 0.3 mg/kg | IV | 7.2 mL/min/kg | Moderate | [8] |

| Monkey (Cynomolgus) | 0.03 mg/kg | IV | 13.9 mL/min/kg | Moderate | [8] |

Table 3: In Vivo Pharmacodynamics

| Model | Species | Dose | Effect | Reference |

| Conditioned Avoidance Response (CAR) | Rat (Sprague-Dawley) | ED₅₀ = 1 mg/kg | Inhibition of avoidance responding | [7][8] |

| Striatal cGMP Levels | Mouse (CD-1) | 1 mg/kg (SC) | ~3-fold increase | [8] |

| Striatal cGMP Levels | Mouse (CD-1) | 3.2 mg/kg (SC) | ~5-fold increase | [8] |

| GluR1 Phosphorylation (S845) | Mouse (CF-1) | 3 mg/kg (IP) | 5.4-fold increase | [8] |

| CREB Phosphorylation (S133) | Mouse (CF-1) | 3 mg/kg (IP) | 4-fold increase | [8] |

| Striatal Gene Expression | Mouse (CF-1) | 3 mg/kg (IP) | Increased enkephalin and substance-P mRNA | [8] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the use of this compound as a research tool.

Experimental Workflow: In Vivo Rodent Study

Caption: General experimental workflow for in vivo studies with this compound.

Conditioned Avoidance Response (CAR) in Rats

This protocol assesses the antipsychotic-like potential of a compound by measuring its ability to inhibit a learned avoidance response without producing motor impairment.

Apparatus:

-

Shuttle boxes with two compartments separated by a guillotine door.

-

A grid floor capable of delivering a mild foot shock.

-

A conditioned stimulus (CS), such as a light or tone.

-

An unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).

Procedure:

-

Training:

-

Place a rat in one compartment of the shuttle box.

-

Initiate a trial with the presentation of the CS for a set duration (e.g., 5 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.

-

If the rat does not move, the US is delivered through the grid floor at the end of the CS presentation.

-

The trial ends when the rat escapes to the other compartment.

-

The inter-trial interval is typically 30 seconds.

-

Continue training until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Testing:

-

Administer this compound or vehicle at the desired dose and route (e.g., 1 mg/kg, intraperitoneally).

-

After a specified pretreatment time (e.g., 30 minutes), place the rat in the shuttle box.

-

Conduct a test session consisting of a set number of trials (e.g., 30 trials).

-

Record the number of avoidances, escapes, and escape failures.

-

Data Analysis:

-

Compare the percentage of avoidance responses between the this compound-treated and vehicle-treated groups.

-

A significant reduction in avoidance responding in the absence of an increase in escape failures is indicative of an antipsychotic-like effect.

Measurement of Striatal cGMP Levels in Mice

This protocol measures the pharmacodynamic effect of this compound on its target engagement in the brain.

Procedure:

-

Dosing:

-

Administer this compound or vehicle to mice at the desired dose and route (e.g., 1-3.2 mg/kg, subcutaneously).

-

-

Tissue Collection:

-

At a specified time point after dosing (e.g., 30-60 minutes), euthanize the mice.

-

Rapidly dissect the striatum on ice.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the frozen striatal tissue in an appropriate buffer (e.g., 0.1 M HCl).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for cGMP measurement.

-

-

cGMP Measurement:

-

Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

-

Follow the manufacturer's instructions to measure the concentration of cGMP in the samples.

-

Data Analysis:

-

Normalize cGMP concentrations to the total protein concentration of the sample.

-

Compare the striatal cGMP levels between the this compound-treated and vehicle-treated groups.

In Vivo Administration of this compound

This compound can be formulated for various routes of administration in preclinical studies.

Formulation for Intraperitoneal (IP) or Subcutaneous (SC) Injection:

-

A common vehicle is 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

-

To prepare a 1 mg/mL solution:

-

Dissolve the required amount of this compound in a small amount of DMSO.

-

Add the DMSO solution to the 20% SBE-β-CD in saline vehicle.

-

Vortex or sonicate until the solution is clear.

-

Prepare fresh on the day of the experiment.

-

Formulation for Oral (PO) Gavage:

-

A common vehicle is 0.5% methylcellulose in water.

-

Suspend the required amount of this compound in the vehicle.

-

Ensure the suspension is homogenous before administration.

Conclusion

This compound, as a highly potent and selective PDE10A inhibitor, serves as an indispensable research tool for investigating the complexities of striatal signaling and its role in various neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical studies, ultimately contributing to a deeper understanding of the therapeutic potential of targeting the PDE10A enzyme in the central nervous system. While its clinical development has been discontinued, the scientific insights gained from studying this compound continue to inform the field of neuroscience and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of PF-2545920

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of PF-2545920 (also known as Mardepodect), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The information presented herein is intended to support research and development activities involving this compound.

Chemical Properties

PF-2545920 is a synthetic organic molecule with a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline | [1] |

| Synonyms | This compound, PF-02545920 | [1][2] |

| CAS Number | 898562-94-2 (free base); 2070014-78-5 (HCl salt); 898563-49-0 (succinate salt) | [2][3][4] |

| Molecular Formula | C25H20N4O | [2][5] |

| Molecular Weight | 392.45 g/mol | [2][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Insoluble in water. Soluble in DMSO (≥19.35 mg/mL), and ethanol (≥99.8 mg/mL). Solubility in DMF is 30 mg/mL. | [6][7] |

| UV Absorption | λmax at 233, 317 nm | [7] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of PF-2545920.

Recommended Storage Conditions:

-

Solid Form: The lyophilized powder should be stored at -20°C and kept desiccated. In this form, the chemical is reported to be stable for up to 3 years.[5]

-

In Solution: Stock solutions should be stored at -20°C or -80°C. It is recommended to use fresh solutions and avoid long-term storage.[6] If stored, use within 1 month at -20°C to prevent loss of potency.[5] Aliquoting to avoid multiple freeze-thaw cycles is also recommended.[5]

Potential Degradation Pathways:

While specific forced degradation studies for PF-2545920 are not extensively available in the public domain, an analysis of its chemical structure suggests potential degradation pathways based on the constituent moieties:

-

Quinoline Moiety: The quinoline ring system can be susceptible to photodegradation . Studies on quinoline itself have shown that it can degrade under UV irradiation, leading to the formation of hydroxylated derivatives and eventual ring cleavage.[2][6] The primary degradation products identified were 2-hydroxyquinoline and 8-hydroxyquinoline.[2]

-

Phenoxymethyl Linkage: The ether linkage in the phenoxymethyl group could be susceptible to hydrolysis , particularly under acidic or basic conditions, which could lead to cleavage of the molecule. The rate of hydrolysis would likely be dependent on the pH and temperature.

-

Pyrazole Ring: Pyrazole and its derivatives are generally considered to be chemically and thermally stable due to their aromatic character.[8] However, at high temperatures, thermal decomposition can occur, often initiated by the cleavage of weaker bonds within the ring or attached functional groups.[7][9]

Experimental Protocols

Detailed experimental protocols for the synthesis and in-vitro/in-vivo use of PF-2545920 are described in the scientific literature. Below are generalized protocols for assessing the stability of a compound like PF-2545920.

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

-

Preparation of Stock Solution: Prepare a stock solution of PF-2545920 in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photostability: Expose the solid compound and the solution to UV light (e.g., 254 nm) and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC with UV and/or mass spectrometric detection.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products.

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution at multiple wavelengths to ensure all components are detected. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of PF-2545920 and a general workflow for its stability assessment.

Caption: Signaling pathway of PF-2545920 as a PDE10A inhibitor.

Caption: General workflow for chemical stability assessment.

References

- 1. Hydrolysis of phenoxymethyl penicillin into 6-amino-penicillanic acid with spores of fusaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acyloxymethyl acidic drug derivatives: in vitro hydrolytic reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. submissao.sbcat.org [submissao.sbcat.org]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. upfinder.upf.edu [upfinder.upf.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Mardepodect In Vivo Experimental Protocol: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for in vivo experiments involving Mardepodect (PF-2545920), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] this compound was developed by Pfizer for the potential treatment of schizophrenia and Huntington's disease.[2][3] Although its clinical development was discontinued in 2017, it remains a valuable tool for preclinical research into the role of PDE10A in neurological and psychiatric disorders.[2][3]

This compound is an orally active, brain-penetrant small molecule that exhibits high selectivity for PDE10A, with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterases. The PDE10A enzyme is primarily expressed in the medium spiny neurons of the striatum, a key region for regulating motor control, cognition, and emotional processes.[2][4] By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways.

Mechanism of Action & Signaling Pathway

This compound's mechanism of action centers on the inhibition of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn activates protein kinase A (PKA) and protein kinase G (PKG). This activation results in the phosphorylation of downstream targets, including the GluR1 subunit of the AMPA receptor and the CREB transcription factor, ultimately influencing neuronal excitability and gene expression.

Quantitative In Vivo Data Summary

The following tables summarize key quantitative data from preclinical in vivo studies with this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Animal Model | Administration Route | Dose (mg/kg) | Clearance (ml/min/Kg) |

| Sprague-Dawley Rat | Intravenous | 0.1 | 36 |

| Beagle Dog | Intravenous | 0.3 | 7.2 |

| Cynomolgus Monkey | Intravenous | 0.03 | 13.9 |

Table 2: In Vivo Efficacy and Biomarker Modulation

| Animal Model | Administration Route | Dose (mg/kg) | Observed Effect |

| Sprague-Dawley Rat | - | 1 | ED50 in conditioned avoidance response (CAR) assay |

| CF-1 Mice | Intraperitoneal | 3 | Increased enkephalin and substance-P mRNA in striatum |

| CF-1 Mice | Intraperitoneal | 0.3-1 | Decreased avoidance responding in mouse CAR model |

| Mice | - | 0.03 | Increased time in empty vs. social side; decreased locomotor activity |

| CD-1 Mice | Subcutaneous | 1 | ~3-fold elevation of striatal cGMP |

| CD-1 Mice | Subcutaneous | 3.2 | ~5-fold elevation of striatal cGMP |

| Male CF-1 Mice | Intraperitoneal | 0.3 | 3-fold increase in GluR1 phosphorylation |

| Male CF-1 Mice | Intraperitoneal | 3 | 5.4-fold increase in GluR1 phosphorylation |

| Male CF-1 Mice | Intraperitoneal | 5 | 4.1-fold increase in GluR1 phosphorylation |

| Male CF-1 Mice | Intraperitoneal | 0.3 | 3-fold increase in CREBS133 phosphorylation |

| Male CF-1 Mice | Intraperitoneal | 3 | 4-fold increase in CREBS133 phosphorylation |

| Male CF-1 Mice | Intraperitoneal | 5 | 2.6-fold increase in CREBS133 phosphorylation |

Detailed Experimental Protocols

The following protocols are synthesized from available preclinical data and provide a general framework for conducting in vivo studies with this compound.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal, subcutaneous, or oral administration.

Materials:

-

This compound (PF-2545920) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation: The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and Saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Working Solution Preparation: a. For a 1 mg/mL final concentration, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing. b. Add 50 µL of Tween-80 and mix again. c. Add 450 µL of Saline to bring the final volume to 1 mL. d. Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Storage: It is recommended to prepare the working solution fresh on the day of the experiment.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Schizophrenia (Conditioned Avoidance Response)

This protocol outlines a conditioned avoidance response (CAR) test to evaluate the antipsychotic-like effects of this compound.

Animal Model:

-

Male CF-1 or CD-1 mice (8-10 weeks old)

Experimental Groups:

-

Vehicle control group

-

This compound treatment groups (e.g., 0.3, 1, 3 mg/kg)

-

Positive control group (e.g., an atypical antipsychotic)

Procedure:

-

Acclimatization: Acclimate mice to the testing room and CAR apparatus for at least 3 days prior to the start of the experiment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30-60 minutes before the CAR session.

-

CAR Testing: a. Place the mouse in the shuttle box. b. Each trial consists of a conditioned stimulus (CS; e.g., a light or tone) for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US; e.g., a mild foot shock). c. If the mouse moves to the other side of the shuttle box during the CS, it is recorded as an avoidance response. d. If the mouse moves to the other side during the US, it is recorded as an escape response. e. If the mouse fails to move, it is recorded as an escape failure. f. Conduct a set number of trials (e.g., 30-50) per session.

-

Data Analysis: The primary endpoint is the number or percentage of avoidance responses. A decrease in avoidance responding is indicative of antipsychotic-like activity.

Protocol 3: Biomarker Analysis in Mouse Brain Tissue

This protocol describes the collection and analysis of brain tissue to measure changes in cGMP levels and protein phosphorylation.

Procedure:

-

Drug Administration and Tissue Collection: a. Administer this compound or vehicle to mice at the desired doses and time points. b. At the end of the treatment period, euthanize the animals by a humane method (e.g., cervical dislocation or CO2 asphyxiation followed by decapitation). c. Rapidly dissect the striatum on a cold plate. d. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

cGMP Measurement: a. Homogenize the striatal tissue in an appropriate buffer. b. Measure cGMP levels using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Western Blot Analysis for pGluR1 and pCREB: a. Homogenize the striatal tissue in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the total protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with primary antibodies against pGluR1 (S845) and pCREB (S133), as well as total GluR1 and CREB. e. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

References

Application Notes: Solubility and Handling of PF-2545920

Audience: Researchers, scientists, and drug development professionals.

Introduction PF-2545920, also known as Mardepodect, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum and plays a crucial role in regulating cyclic AMP (cAMP) and cyclic GMP (cGMP) levels. Due to its mechanism, PF-2545920 has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia. Accurate solubility data and standardized preparation protocols are essential for ensuring reproducible results in both in vitro and in vivo studies. These application notes provide a summary of solubility data for PF-2545920 in dimethyl sulfoxide (DMSO) and saline, along with detailed protocols for its preparation and handling.

Mechanism of Action: PDE10A Inhibition

PF-2545920 exerts its effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of the cyclic nucleotides cAMP and cGMP. By blocking PDE10A, PF-2545920 leads to an accumulation of intracellular cAMP and cGMP. This increase in second messengers modulates the activity of downstream signaling pathways, including the dopamine D1-direct and D2-indirect pathways, and influences the phosphorylation state of key proteins like the glutamate receptor subunit GluR1.

Caption: Signaling pathway of PF-2545920 as a PDE10A inhibitor.

Solubility Data

The solubility of PF-2545920 is highly dependent on the solvent and handling conditions. It exhibits good solubility in organic solvents like DMSO but is practically insoluble in aqueous solutions such as water or saline. For aqueous-based assays or in vivo studies, a co-solvent approach is typically required.